Methyl 4-(4-oxoquinazolin-3-yl)benzoate
Description
Methyl 4-(4-oxoquinazolin-3-yl)benzoate is a heterocyclic compound featuring a quinazolin-4-one core linked to a methyl benzoate group. Characterization typically involves NMR, HRMS, and crystallography .
Properties
IUPAC Name |
methyl 4-(4-oxoquinazolin-3-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-21-16(20)11-6-8-12(9-7-11)18-10-17-14-5-3-2-4-13(14)15(18)19/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXHFNDUZPVOCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Steps and Conditions
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Acylation : Methyl 4-aminobenzoate reacts with chloroacetyl chloride in dry ether at 0–5°C, yielding methyl 4-(2-chloroacetamido)benzoate. This intermediate is isolated via filtration (85–90% yield) and characterized by NMR spectroscopy.
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Cyclization : The amide is treated with guanidine hydrochloride in refluxing n-butanol (12–16 hours) with triethylamine as a base. Intramolecular nucleophilic displacement forms the quinazolinone ring, yielding 70–75% of the target compound after recrystallization.
Mechanistic Insights
The chloroacetamido group undergoes nucleophilic attack by guanidine’s primary amine, eliminating HCl and forming the six-membered ring. N-butanol enhances intermediate solubility, while triethylamine neutralizes HCl, driving the reaction forward.
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Acylation Temperature | 0–5°C | Minimizes hydrolysis |
| Cyclization Time | 12–16 hours | Ensures complete ring closure |
| Guanidine Ratio | 1.2:1 (to amide) | Prevents stoichiometric limitations |
Palladium-Catalyzed Carbonylation of Brominated Quinazolinone Intermediates
Adapted from patent literature, this method employs late-stage carbonylation to introduce the ester group, enabling modular synthesis.
Synthetic Pathway
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Bromination : A quinazolinone precursor (e.g., N-(2-methylphenyl)butanamide) is treated with bromine in acetic acid at 50°C for 2 hours, yielding N-(4-bromo-2-methylphenyl)butanamide (95% yield).
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Carbonylation : The brominated intermediate reacts with carbon monoxide (20 bar) in methanol using Pd(OAc)₂ (2 mol%) at 140°C for 8 hours. Methanol acts as both solvent and nucleophile, forming the methyl ester via carbonylative coupling (88–92% yield).
Catalytic Mechanism
Palladium facilitates oxidative addition of the C–Br bond, followed by CO insertion to form a Pd–acyl intermediate. Methanolysis releases the ester product, regenerating the catalyst.
Reaction Optimization
| Parameter | Optimal Value | Effect on Conversion |
|---|---|---|
| CO Pressure | 20 bar | Maximizes CO insertion |
| Catalyst Loading | 2 mol% Pd(OAc)₂ | Balances cost and activity |
| Temperature | 140°C | Accelerates kinetics |
Multi-Step Synthesis via Intermediate Amide Formation
Exploring alternative acylating agents and cyclization conditions, this method evaluates structural flexibility in quinazolinone synthesis.
Experimental Variations
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Acyl Chloride Screening : Bromoacetyl and iodoacetyl chlorides react with methyl 4-aminobenzoate at 25°C, producing amides in 82–87% yield. Electron-withdrawing substituents on the acyl chloride accelerate cyclization.
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Cyclization Agent Comparison : Replacing guanidine with urea (150°C, 8 hours) reduces yields to 65%, while ammonium acetate further decreases efficiency (58%), underscoring guanidine’s superiority as a nitrogen source.
Comparative Data
| Acyl Chloride | Cyclization Agent | Yield (%) |
|---|---|---|
| Chloroacetyl chloride | Guanidine | 75 |
| Bromoacetyl chloride | Guanidine | 72 |
| Chloroacetyl chloride | Urea | 65 |
Solvent and Temperature Effects on Reaction Efficiency
Solvent Screening
Thermal Stability Analysis
Decomposition studies reveal that Methyl 4-(4-oxoquinazolin-3-yl)benzoate degrades above 250°C, necessitating reaction temperatures below 150°C to preserve integrity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-oxoquinazolin-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazolinone form.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and other functionalized derivatives.
Scientific Research Applications
Methyl 4-(4-oxoquinazolin-3-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 4-(4-oxoquinazolin-3-yl)benzoate involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between Methyl 4-(4-oxoquinazolin-3-yl)benzoate and related compounds:
Structural and Functional Insights
- Quinazolinone Core Modifications: The methyl and ethyl ester variants (CAS 4005-02-1) differ in lipophilicity, with ethyl esters generally exhibiting lower solubility in polar solvents . Piperazine-linked analogs (e.g., C1–C7 in ) introduce basic nitrogen atoms, which may enhance solubility and binding to biological targets like kinases .
- Bulky substituents (e.g., phenylquinoline in C1) reduce conformational flexibility, possibly impacting target selectivity .
- Synthetic Routes: Most analogs are synthesized via nucleophilic substitution or esterification, with purification by crystallization or column chromatography . The target compound’s synthesis likely mirrors methods for ethyl analogs, involving condensation of quinazolinone precursors with methyl benzoate derivatives .
Q & A
Q. What are the optimal synthetic routes for Methyl 4-(4-oxoquinazolin-3-yl)benzoate, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves multi-step reactions, including condensation of quinazolinone derivatives with methyl benzoate precursors. Key steps include:
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions like decarboxylation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate quinazolinone ring formation .
Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) at 30-minute intervals, using ethyl acetate/hexane (3:7) as the mobile phase .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the quinazolinone ring (δ 8.2–8.6 ppm for aromatic protons) and ester carbonyl (δ 165–170 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect trace impurities .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ at m/z 307.0952) .
Q. How can crystallographic data be obtained and refined for structural confirmation?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/dichloromethane (1:1).
- Refinement : Use SHELXL for high-resolution refinement, applying restraints for disordered ester groups .
- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and WinGX for symmetry validation .
Advanced Research Questions
Q. How can computational chemistry methods aid in understanding the electronic properties and reactivity of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The quinazolinone ring shows high electron density at C4, making it reactive toward nucleophiles .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. The ester group enhances binding affinity via hydrophobic interactions .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic analyses for this compound?
Q. How can structure-activity relationships (SAR) be explored for pharmacological potential?
- Derivatization : Synthesize analogs by modifying the quinazolinone 4-oxo group (e.g., replacing with thioether or amine) .
- Biological Assays : Test kinase inhibition using ADP-Glo™ assays. Initial data suggest IC₅₀ values <10 µM for EGFR kinase .
Q. What advanced purification techniques address challenges in isolating this compound from complex mixtures?
- Prep-HPLC : Use a C18 column with gradient elution (30%→70% acetonitrile in 20 minutes) to separate polar byproducts .
- Countercurrent Chromatography (CCC) : Non-destructive method for scale-up purification, achieving >99% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
